

Toxicological Profile of Chlorinated Phenylurea Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-(2-Chloro-4-methylphenyl)urea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of chlorinated phenylurea compounds, a class of chemicals widely used as herbicides. This document summarizes key toxicological data, details experimental methodologies for toxicity assessment, and visualizes the core metabolic and signaling pathways involved in their mechanism of action and toxicity.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for several common chlorinated phenylurea compounds. These values are essential for comparative toxicological assessment and risk analysis.

Table 1: Acute Oral Toxicity (LD₅₀) of Chlorinated Phenylurea Compounds in Rats



Compound	CAS Number	Oral LD50 (mg/kg)	Reference
Diuron	330-54-1	3400	[1]
Linuron	330-55-2	1500	[1]
Chlorotoluron	15545-48-9	>10000	
Monuron	150-68-5	1480–3700	[2]
Metobromuron	3060-89-7	3000	[3]
Chlorbromuron	13360-45-7	>2150	[4]
Fenuron	101-42-8	6400	[5]

LD₅₀: The median lethal dose, the dose of a substance that is lethal to 50% of a test population.

Table 2: Chronic Toxicity (NOAEL) and Acceptable Daily Intake (ADI) of Selected Chlorinated Phenylurea Compounds



Compound	Species	Study Duration	NOAEL (mg/kg bw/day)	ADI (mg/kg bw/day)	Reference
Diuron	Rat	2 years	2.5	0.007	[2]
Linuron	Rat	2 years	1.25	0.013	[2]
Chlorotoluron	Mouse	2 years	11.3	0.04	
Monuron	Rat	2 years	25 (in diet)	Not established	[2]
Metobromuro n	Dog	1 year	0.46	0.0046	[6]
Chlorbromuro n	-	-	Not available	Not available	
Fenuron	Rat	90 days	500 (in diet)	Not established	[5]

NOAEL: No-Observed-Adverse-Effect Level, the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effect. ADI: Acceptable Daily Intake, the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the toxicity of chlorinated phenylurea compounds.

Acute Oral Toxicity Testing (OECD 423)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.

Objective: To classify a substance into a toxicity category based on its LD₅₀.

Methodology:



- Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.
- Housing and Feeding: Animals are housed in standard conditions with free access to food and water.
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
- Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg).
- Procedure:
 - A group of three animals is dosed at a specific level.
 - The outcome (survival or death) determines the next step:
 - If 2 or 3 animals die, the substance is classified in that toxicity category.
 - If 0 or 1 animal dies, the next higher dose is tested in another group of three animals.
 - If all animals survive at the highest dose, the substance is considered of low acute toxicity.
- Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC₅₀).

Methodology:



- Cell Culture: Human cell lines such as HepG2 (liver carcinoma) are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- Compound Exposure: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1]
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
- Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.[1]

Androgen Receptor Competitive Binding Assay

This assay is used to determine the ability of a compound to bind to the androgen receptor (AR).

Objective: To assess the potential of a compound to act as an androgen agonist or antagonist by measuring its binding affinity to the AR.

Methodology:

- Receptor Preparation: A source of androgen receptor is required, which can be a cytosol preparation from a target tissue (e.g., rat prostate) or a recombinant AR protein.[7]
- Radioligand: A radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT), is used as the ligand.



- Competitive Binding:
 - A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound.
 - A control group with only the radioligand and a non-specific binding control group with the radioligand and a high concentration of an unlabeled androgen are included.
- Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods like hydroxylapatite (HAP) adsorption or size-exclusion chromatography.[7]
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The ability of the test compound to displace the radioligand is calculated, and the IC₅₀ (the concentration of the test compound that displaces 50% of the specifically bound radioligand) is determined. This value is then used to calculate the binding affinity (Ki).

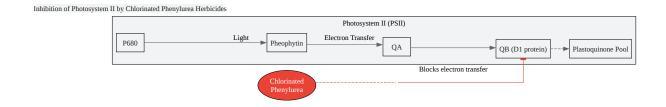
Signaling Pathways and Mechanisms of Toxicity

Chlorinated phenylurea compounds exert their toxic effects through various mechanisms, including inhibition of photosynthesis, metabolic activation, and endocrine disruption.

Primary Mechanism of Action: Inhibition of Photosynthesis

The primary herbicidal activity of phenylurea compounds is the inhibition of photosynthesis at Photosystem II (PSII).[8] They bind to the D1 protein in the PSII complex, blocking the electron flow from the primary quinone acceptor (Q_e) to the secondary quinone acceptor (Q_e) .[9][10] This interruption of the electron transport chain leads to the inhibition of ATP and NADPH production, ultimately causing plant death.[9][10]





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Caption: Inhibition of Photosystem II by Chlorinated Phenylurea Herbicides.

Metabolic Pathways

Chlorinated phenylurea compounds are metabolized in organisms through several key reactions, including N-demethylation, hydroxylation, and hydrolysis. These metabolic processes can lead to either detoxification or bioactivation, producing metabolites with altered toxicity.

Diuron is primarily metabolized through sequential N-demethylation to form 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and then 3-(3,4-dichlorophenyl)urea (DCPU). These metabolites can be further hydroxylated.[2]

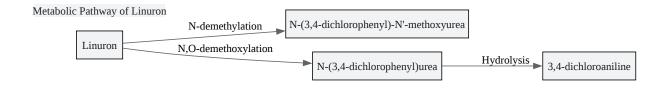


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Caption: Metabolic Pathway of Diuron.



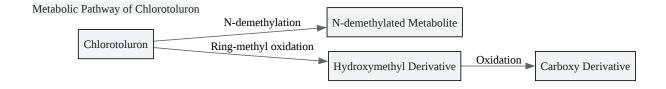
Linuron metabolism involves N-demethylation and N,O-demethoxylation to form various metabolites, including N-(3,4-dichlorophenyl)-N'-methoxyurea and N-(3,4-dichlorophenyl)urea. [11]



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Caption: Metabolic Pathway of Linuron.

Chlorotoluron is metabolized through N-demethylation and oxidation of the ring-methyl group to form hydroxymethyl and carboxy derivatives.



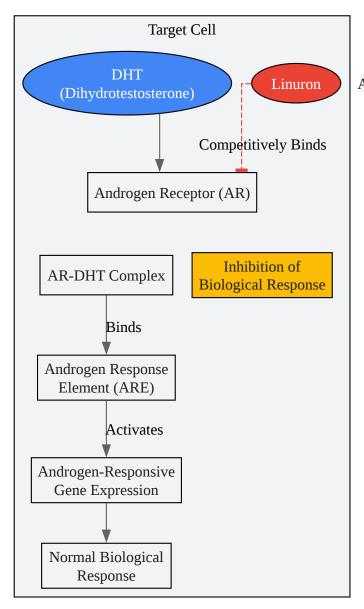
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Caption: Metabolic Pathway of Chlorotoluron.

Endocrine Disruption: Anti-Androgenic Effects of Linuron

Linuron and some of its metabolites are known to act as androgen receptor (AR) antagonists. They competitively bind to the AR, preventing the binding of endogenous androgens like dihydrotestosterone (DHT).[11][12][13] This antagonism inhibits the transcription of androgen-responsive genes, leading to adverse effects on male reproductive development and function. [11][12][13]





Anti-Androgenic Mechanism of Linuron

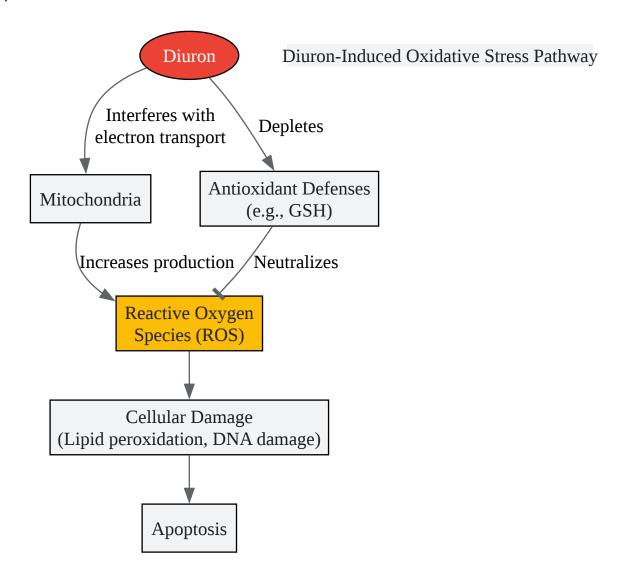
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Caption: Anti-Androgenic Mechanism of Linuron.

Oxidative Stress



Some chlorinated phenylurea compounds, such as diuron, have been shown to induce oxidative stress. This can occur through the overproduction of reactive oxygen species (ROS) or the depletion of antioxidant defenses. Oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to the overall toxicity of the compound.



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Caption: Diuron-Induced Oxidative Stress Pathway.

Conclusion

This technical guide provides a foundational understanding of the toxicological profile of chlorinated phenylurea compounds. The presented quantitative data, experimental protocols,



and pathway diagrams offer valuable resources for researchers, scientists, and drug development professionals involved in the assessment and management of risks associated with these chemicals. Further research is warranted to expand the toxicological database for a wider range of these compounds and to further elucidate the intricate molecular mechanisms underlying their toxicity.

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